3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Description
3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C19H18N4S and its molecular weight is 334.44. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic derivative belonging to the class of triazole compounds. Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H22N4S, with a molecular weight of approximately 378.49 g/mol. The presence of both the triazole and indole moieties in its structure is believed to enhance its pharmacological profile.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C21H22N4S |
Molecular Weight | 378.49 g/mol |
Melting Point | 173–174 °C |
Crystal System | Monoclinic |
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound exhibits potential anticancer activity by inhibiting matrix metalloproteinases and kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It may influence anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
Table: Antimicrobial Activity Comparison
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
3-(4-methyl-5-thio-4H-triazol) | 250 | 2 |
Similar Triazole Compound (6f) | 125 | 2 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Assessment
A study reported the cytotoxic properties of related triazole compounds against human cancer cell lines. The results demonstrated that modifications on the triazole ring could significantly affect their activity profiles.
Synthesis and Structural Characterization
The synthesis typically involves a multi-step process combining various reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Synthesis Steps:
- Refluxing : A mixture of isonicotinyl hydrazine with isothiocyanatobenzene in ethanol.
- Purification : Recrystallization from methanol to yield pure product.
Properties
IUPAC Name |
3-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-13-6-5-7-14(10-13)12-24-19-22-21-18(23(19)2)16-11-20-17-9-4-3-8-15(16)17/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOZXCZMFJWISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.